In-Depth Technical Guide: 3H-Triazolo[4,5-c]pyridine
In-Depth Technical Guide: 3H-Triazolo[4,5-c]pyridine
CAS Number: 273-05-2
Synonyms: 3H-1,2,3-Triazolo[4,5-c]pyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential biological applications of 3H-Triazolo[4,5-c]pyridine for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3H-Triazolo[4,5-c]pyridine is a heterocyclic organic compound with a molecular formula of C₅H₄N₄.[1][2] It is a white to off-white solid at room temperature.[1][3] Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 273-05-2 | [1][2] |
| Molecular Formula | C₅H₄N₄ | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 186-187 °C | [1][3] |
| Boiling Point (Predicted) | 428.9 ± 18.0 °C | [1][3] |
| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 7.00 ± 0.70 | [1][3] |
| LogP | 0.3529 | [2] |
| Topological Polar Surface Area (TPSA) | 54.46 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
| SMILES | C12=C(N=NN2)C=CN=C1 | [2] |
Synthesis
A common and efficient method for the synthesis of 3H-Triazolo[4,5-c]pyridine involves the diazotization of 3,4-diaminopyridine.[1][4]
Experimental Protocol: Synthesis from 3,4-Diaminopyridine
Materials:
-
3,4-Diaminopyridine
-
2 N Aqueous Hydrochloric Acid
-
Sodium Nitrite
-
Distilled Water
Procedure:
-
Dissolve 3,4-diaminopyridine (e.g., 2.0 g, 0.048 mol) in a 2 N aqueous hydrochloric acid solution (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Separately, dissolve sodium nitrite (e.g., 1.9 g, 0.027 mol) in a minimal amount of distilled water (3 mL).
-
Slowly add the sodium nitrite solution to the cooled 3,4-diaminopyridine solution while maintaining continuous stirring.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Upon completion of the reaction, a solid product will precipitate.
-
Collect the resulting solid by filtration.
-
Wash the collected solid with distilled water to remove any remaining impurities.
-
The final product, 3H-Triazolo[4,5-c]pyridine, is obtained as a yellow solid with a reported yield of approximately 89%.[1][4]
Synthesis Workflow
Caption: Workflow for the synthesis of 3H-Triazolo[4,5-c]pyridine.
Safety Information
3H-Triazolo[4,5-c]pyridine is associated with several hazard statements and should be handled with appropriate safety precautions.
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store in an inert atmosphere at room temperature. | [1][2] |
Biological Activity and Potential Applications
3H-Triazolo[4,5-c]pyridine has been identified as a compound of interest in drug discovery due to its potential as a modulator of several key biological targets.
P2X7 Receptor Modulator
3H-Triazolo[4,5-c]pyridine is described as a potential modulator of the P2X7 receptor.[1][4] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, where it plays a crucial role in inflammation and immune responses. Antagonism of the P2X7 receptor is a therapeutic strategy being explored for a variety of inflammatory and neurological disorders.
The following diagram illustrates the general signaling pathway of the P2X7 receptor and the potential point of intervention for an antagonist like 3H-Triazolo[4,5-c]pyridine.
Caption: P2X7 receptor signaling pathway and inhibition by an antagonist.
Lipase Inhibitor
3H-Triazolo[4,5-c]pyridine has also been cited as a potential inhibitor of hormone-sensitive lipase (HSL) and endothelial lipase (EL).[1][4]
-
Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the mobilization of fatty acids from adipose tissue. Its inhibition is a therapeutic target for managing conditions like type 2 diabetes by reducing plasma free fatty acid levels.
-
Endothelial Lipase (EL): EL plays a role in the metabolism of high-density lipoprotein (HDL). Inhibiting EL can lead to increased levels of HDL cholesterol, which is a potential strategy for treating atherosclerosis and other cardiovascular diseases.
Other Potential Applications
The compound is also described as an N-acylating and N-alkoxycarbonylation reagent, suggesting its utility in synthetic organic chemistry.[1][4]
Experimental Protocols
While specific experimental data for 3H-Triazolo[4,5-c]pyridine is not widely available in the public domain, the following represents a generalized protocol for evaluating its potential as a P2X7 receptor antagonist.
In Vitro P2X7 Receptor Antagonist Assay (Calcium Influx)
Objective: To determine the inhibitory effect of 3H-Triazolo[4,5-c]pyridine on ATP-induced calcium influx in P2X7-expressing cells.
Materials:
-
P2X7-expressing cell line (e.g., HEK293-P2X7 or J774 macrophages)
-
3H-Triazolo[4,5-c]pyridine (test compound)
-
ATP or BzATP (P2X7 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the P2X7-expressing cells into the 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM solution in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of 3H-Triazolo[4,5-c]pyridine (dissolved in an appropriate solvent like DMSO, with a final concentration not exceeding 0.1%) to the wells. Include vehicle-only control wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Agonist Stimulation: Add a pre-determined concentration of the P2X7 agonist (e.g., ATP or BzATP) to all wells simultaneously using an automated dispenser.
-
Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Spectral Data
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical handling and experimentation should be conducted in a controlled laboratory setting with appropriate safety measures in place.
